molecular formula C18H15N3O B1520092 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile CAS No. 1179361-70-6

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B1520092
CAS No.: 1179361-70-6
M. Wt: 289.3 g/mol
InChI Key: GJVOUHLLVLIIOJ-UHFFFAOYSA-N
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Description

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is an organic compound that has garnered attention due to its unique structure and potential applications in various scientific fields. It is part of the pyrrole family, known for its diverse chemical properties and significant roles in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile finds applications in several scientific fields:

  • Chemistry: : Used as a building block in organic synthesis to create complex molecules.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

  • Industry: : Utilized in the development of new materials with unique properties, such as conductive polymers and advanced composites.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as proteins or DNA .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile generally involves multi-step organic reactions. The process often starts with the preparation of 3-(benzyloxy)benzaldehyde, followed by its condensation with a suitable pyrrole precursor. The amino and cyano groups are typically introduced through subsequent reactions under controlled conditions, involving reagents such as ammonium acetate and potassium cyanide.

Industrial Production Methods

While detailed industrial production methods are proprietary, they usually involve large-scale adaptations of laboratory synthesis routes. Industrial processes focus on optimizing yield, purity, and cost-effectiveness while ensuring compliance with environmental and safety regulations. Automation and continuous flow synthesis are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

  • Oxidation: : Typically with oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions often use agents such as lithium aluminium hydride, resulting in amino derivative compounds.

  • Substitution: : Halogenation, nitration, and sulfonation reactions are common, often using halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride

  • Halogenating Agents: : Chlorine, bromine

  • Nitration Agents: : Nitric acid

Major Products

These reactions produce various derivatives, such as oxidized or reduced forms and halogenated or nitrated products. Each product's formation depends on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile can be compared to other compounds in the pyrrole family, such as:

  • 2-amino-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

  • 2-amino-4-(3-chlorophenyl)-1H-pyrrole-3-carbonitrile

Highlighting Uniqueness

What sets this compound apart is its distinctive benzyloxy substituent, which imparts unique electronic and steric properties, influencing its reactivity and interactions. This uniqueness makes it a valuable candidate for specific applications in medicinal chemistry and materials science.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications. Its preparation, chemical reactivity, and potential in various scientific fields underscore its importance and the need for continued research to fully explore its capabilities and benefits.

Properties

IUPAC Name

2-amino-4-(3-phenylmethoxyphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c19-10-16-17(11-21-18(16)20)14-7-4-8-15(9-14)22-12-13-5-2-1-3-6-13/h1-9,11,21H,12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVOUHLLVLIIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670545
Record name 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-70-6
Record name 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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